molecular formula C14H18N2O3S B5719467 3-ethyl-2-(ethylthio)-6,7-dimethoxy-4(3H)-quinazolinone

3-ethyl-2-(ethylthio)-6,7-dimethoxy-4(3H)-quinazolinone

Cat. No. B5719467
M. Wt: 294.37 g/mol
InChI Key: GTQQDCPDICFUND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-2-(ethylthio)-6,7-dimethoxy-4(3H)-quinazolinone, also known as EEDQ, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of quinazolinones and is a potent cross-linking agent that is commonly used in biochemistry and molecular biology.

Mechanism of Action

3-ethyl-2-(ethylthio)-6,7-dimethoxy-4(3H)-quinazolinone works by reacting with amino groups on proteins or nucleic acids to form stable covalent bonds. This cross-linking reaction can occur between two molecules of the same protein or between different proteins or nucleic acids. The cross-linking reaction is irreversible and can be used to stabilize protein-protein or protein-nucleic acid complexes.
Biochemical and Physiological Effects:
3-ethyl-2-(ethylthio)-6,7-dimethoxy-4(3H)-quinazolinone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as RNA polymerase and DNA polymerase. 3-ethyl-2-(ethylthio)-6,7-dimethoxy-4(3H)-quinazolinone has also been shown to induce apoptosis in cancer cells by disrupting the function of the mitochondrial membrane.

Advantages and Limitations for Lab Experiments

3-ethyl-2-(ethylthio)-6,7-dimethoxy-4(3H)-quinazolinone has several advantages for lab experiments. It is a potent cross-linking agent that can be used in small amounts to achieve cross-linking. 3-ethyl-2-(ethylthio)-6,7-dimethoxy-4(3H)-quinazolinone is also relatively easy to use and can be added directly to a protein or nucleic acid sample. However, 3-ethyl-2-(ethylthio)-6,7-dimethoxy-4(3H)-quinazolinone has limitations as well. It can be toxic to cells at high concentrations and can also cross-link non-specifically, leading to the formation of unwanted complexes.

Future Directions

There are several future directions for the use of 3-ethyl-2-(ethylthio)-6,7-dimethoxy-4(3H)-quinazolinone in scientific research. One direction is the development of new cross-linking agents that are less toxic and more specific. Another direction is the use of 3-ethyl-2-(ethylthio)-6,7-dimethoxy-4(3H)-quinazolinone in combination with other cross-linking agents to achieve more specific cross-linking. Finally, 3-ethyl-2-(ethylthio)-6,7-dimethoxy-4(3H)-quinazolinone could be used in combination with other techniques such as mass spectrometry to identify specific protein-protein or protein-nucleic acid complexes.

Synthesis Methods

3-ethyl-2-(ethylthio)-6,7-dimethoxy-4(3H)-quinazolinone is synthesized by reacting 3-ethyl-2-methoxy-6,7-dimethoxy-4(3H)-quinazolinone with ethanethiol in the presence of a strong base such as sodium hydride. The reaction yields 3-ethyl-2-(ethylthio)-6,7-dimethoxy-4(3H)-quinazolinone as a white crystalline solid with a melting point of 166-168°C.

Scientific Research Applications

3-ethyl-2-(ethylthio)-6,7-dimethoxy-4(3H)-quinazolinone has been widely used in scientific research as a cross-linking agent. It is commonly used to cross-link proteins and nucleic acids in order to study their interactions and structures. 3-ethyl-2-(ethylthio)-6,7-dimethoxy-4(3H)-quinazolinone has also been used to cross-link peptides and carbohydrates.

properties

IUPAC Name

3-ethyl-2-ethylsulfanyl-6,7-dimethoxyquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-5-16-13(17)9-7-11(18-3)12(19-4)8-10(9)15-14(16)20-6-2/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTQQDCPDICFUND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC(=C(C=C2N=C1SCC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-2-ethylsulfanyl-6,7-dimethoxyquinazolin-4-one

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